![molecular formula C15H18N4O B2370421 2-甲基-N-(4-甲基吡啶-2-基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034473-90-8](/img/structure/B2370421.png)

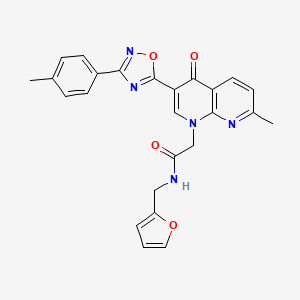

2-甲基-N-(4-甲基吡啶-2-基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

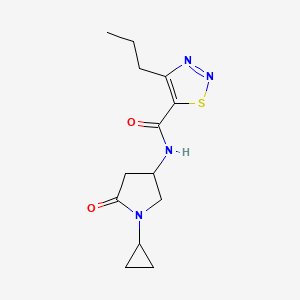

2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物对革兰氏阳性和革兰氏阴性细菌表现出抗菌活性 。这使其成为开发新型抗菌药物的潜在候选药物。

抗HIV活性

硫脲衍生物,如该化合物,已被发现具有抗HIV活性 。这表明它可以用于开发治疗HIV的药物。

抗癌活性

该化合物已被发现具有抗癌特性 。这表明它可以用于开发新型癌症治疗方法。

抗抑郁活性

硫脲衍生物,如该化合物,已被发现具有抗抑郁活性 。这表明它可以用于开发治疗抑郁症的新疗法。

抗纤维化活性

一系列新型的2-(吡啶-2-基)嘧啶衍生物,其中包括该化合物,被发现比吡非尼酮和Bipy55'DC具有更好的抗纤维化活性 。这表明它可以用于开发治疗纤维化的新疗法。

农用化学品应用

含有硫脲部分的化合物,如该化合物,已在农用化学品行业中被广泛地商业化应用于除草剂、杀菌剂和杀虫剂 。这表明它可以用于开发新型农用化学品。

作用机制

Target of Action

The primary target of this compound is the H+/K+ -ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

The compound is a potent proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K+ -ATPase, irreversibly inhibiting the enzyme . This action suppresses gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can affect various biochemical pathways. For example, it can inhibit the growth of Helicobacter pylori, a bacterium that thrives in acidic environments and is associated with peptic ulcers .

Pharmacokinetics

It’s known that the compound is orally administered and selectively enters gastric parietal cells .

Result of Action

The primary result of the compound’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions such as gastric ulcers, gastritis, gastroesophageal reflux disease (GERD), and infections with Helicobacter pylori .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound is stored under -20°C in a sealed and dry environment , suggesting that temperature and moisture could potentially affect its stability.

生化分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be due to the presence of nitrogen atoms in the imidazole ring, which can form hydrogen bonds with other molecules .

Cellular Effects

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives can influence cell function in various ways.

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-9-5-6-16-14(7-9)19-15(20)11-3-4-12-13(8-11)18-10(2)17-12/h5-7,11H,3-4,8H2,1-2H3,(H,17,18)(H,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLVJYUFAIMCPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)

![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)

![7-cyclopropyl-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)

![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)

![Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride](/img/structure/B2370348.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)

![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)